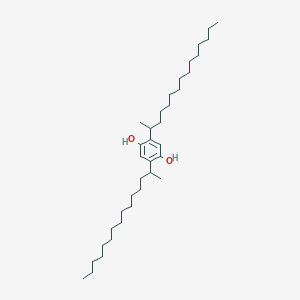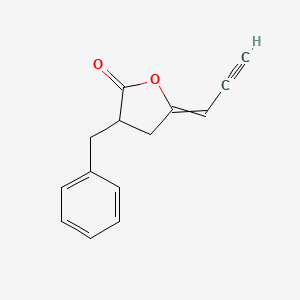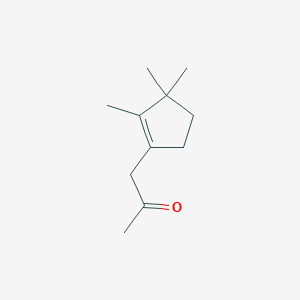![molecular formula C12H28OSn2 B14327735 [2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) CAS No. 103670-43-5](/img/structure/B14327735.png)
[2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane): is an organotin compound that features two trimethylstannane groups attached to a propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) typically involves the reaction of a suitable precursor with trimethylstannane reagents under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with trimethylstannane to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of [2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced tin species.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Oxidized tin compounds.
Reduction: Reduced tin species.
Substitution: Compounds with substituted functional groups replacing the trimethylstannane groups.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) is used as a reagent for introducing tin-containing groups into organic molecules. This can be useful in the synthesis of complex organic compounds and in the development of new materials.
Biology: The compound’s potential biological applications include its use as a precursor for the synthesis of biologically active organotin compounds, which may have antimicrobial or anticancer properties.
Medicine: In medicinal chemistry, derivatives of [2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) are being explored for their potential therapeutic effects, particularly in the treatment of cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, where its unique properties can enhance the performance of the final product.
Mecanismo De Acción
The mechanism by which [2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) exerts its effects involves the interaction of the tin atoms with various molecular targets. The trimethylstannane groups can form strong bonds with other atoms, facilitating the formation of new chemical bonds and the modification of existing ones. This can lead to changes in the structure and function of the target molecules, resulting in the desired chemical or biological effects.
Comparación Con Compuestos Similares
Ethyl acetoacetate: This compound is used in similar synthetic applications and shares some structural similarities with [2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane).
Vanillin acetate: Another compound used in organic synthesis, with applications in the production of various chemicals.
tert-Butyl carbamate:
Uniqueness: What sets [2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) apart from these similar compounds is its dual trimethylstannane groups, which provide unique reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of complex organotin compounds and advanced materials.
Propiedades
Número CAS |
103670-43-5 |
|---|---|
Fórmula molecular |
C12H28OSn2 |
Peso molecular |
425.8 g/mol |
Nombre IUPAC |
(3-ethoxy-2-methyl-1-trimethylstannylprop-1-enyl)-trimethylstannane |
InChI |
InChI=1S/C6H10O.6CH3.2Sn/c1-4-7-5-6(2)3;;;;;;;;/h4-5H2,1-2H3;6*1H3;; |
Clave InChI |
BZPKXNHIPNQNEJ-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(=C([Sn](C)(C)C)[Sn](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-Methylbenzene-1-sulfonyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14327662.png)

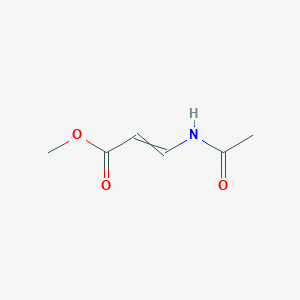
![Diethyl [2-(acetyloxy)ethyl]propanedioate](/img/structure/B14327675.png)
![2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]-](/img/structure/B14327687.png)
![2,2,2',2'-Tetramethyl[5,5'-bi-1,3-dioxane]-4,4',6,6'-tetrone](/img/structure/B14327693.png)
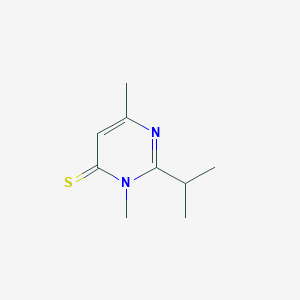
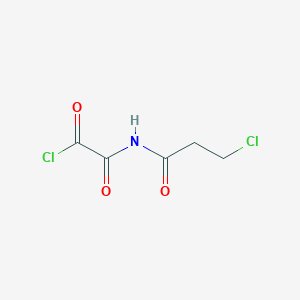
![(E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene](/img/structure/B14327714.png)
![tert-butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B14327727.png)
